molecular formula C15H23Cl2N3O3S B2607465 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide CAS No. 1444099-61-9

2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide

Cat. No. B2607465
CAS RN: 1444099-61-9
M. Wt: 396.33
InChI Key: CAEQXWWIYISKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide, also known as DMPSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the key areas of research has been in the development of novel anti-inflammatory agents. 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been shown to possess potent anti-inflammatory activity, which is believed to be mediated through the inhibition of the production of pro-inflammatory cytokines and chemokines.
Another area of research has been in the development of novel antitumor agents. 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been shown to possess cytotoxic activity against a range of tumor cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide in this context is believed to be related to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and signaling pathways in cells. 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. In addition, 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide can inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide is its potent anti-inflammatory and antitumor activity. This makes it a promising candidate for the development of novel therapeutics in these areas. However, one of the limitations of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide. One area of interest is the development of novel 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide, which could lead to the development of more targeted and effective therapeutics. Finally, further studies are needed to investigate the potential applications of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide in other areas, such as antimicrobial therapy and neuroprotection.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide involves the reaction of 2,4-dichloropyridine-3-sulfonyl chloride with 4-methyl-2-(morpholin-4-yl)pentan-1-amine in the presence of a base. The reaction proceeds through the formation of an amide bond between the sulfonyl chloride group and the amine group of the pentan-1-amine, resulting in the formation of 2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide.

properties

IUPAC Name

2,4-dichloro-N-(4-methyl-2-morpholin-4-ylpentyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2N3O3S/c1-11(2)9-12(20-5-7-23-8-6-20)10-19-24(21,22)14-13(16)3-4-18-15(14)17/h3-4,11-12,19H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEQXWWIYISKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNS(=O)(=O)C1=C(C=CN=C1Cl)Cl)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.